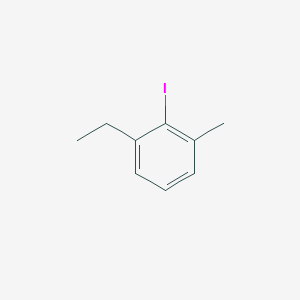

1-Ethyl-2-Iod-3-methylbenzol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-Ethyl-2-iodo-3-methylbenzene, while not directly addressed in the available literature, can be inferred from methodologies applied to similar compounds. For instance, compounds like ethylbenzene and various diethylbenzenes have been synthesized through various chemical reactions, involving catalytic processes and reactions with iodobenzenes in certain conditions (Yufit, 2013), (Beckmann et al., 1991). These methodologies might offer insight into potential synthetic pathways for 1-Ethyl-2-iodo-3-methylbenzene by substituting or modifying certain functional groups through halogenation with iodine.

Molecular Structure Analysis

The molecular structure of ethylbenzene derivatives, including compounds structurally related to 1-Ethyl-2-iodo-3-methylbenzene, has been studied, revealing insights into their conformation and behavior in different states. Studies have shown that these molecules exhibit specific orientations and interactions at the molecular level, with methyl and ethyl groups influencing the overall molecular conformation and stability (Yufit, 2013), (Beckmann et al., 1991).

Chemical Reactions and Properties

The chemical reactions involving compounds similar to 1-Ethyl-2-iodo-3-methylbenzene, such as iodobenzene-catalyzed reactions, offer insights into the reactive characteristics of halogenated aromatic compounds. These reactions include C-H amination, alpha-oxidation of ketones, and carbonylative coupling, which highlight the reactivity of the aromatic ring and the influence of substituents like iodine and ethyl groups on these processes (Ochiai et al., 2005), (Kiji et al., 1998).

Physical Properties Analysis

While specific data on 1-Ethyl-2-iodo-3-methylbenzene is scarce, related compounds have been studied for their physical properties, such as melting points, solubility, and spectroscopic characteristics. These studies provide a basis for understanding the physical behavior of halogenated aromatic compounds and can be extrapolated to predict the properties of 1-Ethyl-2-iodo-3-methylbenzene (Yufit, 2013), (Beckmann et al., 1991).

Chemical Properties Analysis

The chemical properties of 1-Ethyl-2-iodo-3-methylbenzene can be inferred from studies on similar aromatic compounds, highlighting aspects like reactivity towards nucleophiles, electrophiles, and participation in various organic reactions. The presence of an iodine substituent significantly affects the compound's reactivity, making it a potential candidate for further functionalization and participation in cross-coupling reactions (Ochiai et al., 2005), (Kiji et al., 1998).

Wissenschaftliche Forschungsanwendungen

Proteomikforschung

“1-Ethyl-2-Iod-3-methylbenzol” wird als Spezialprodukt in der Proteomikforschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte bei der Analyse der Proteinstruktur, -wechselwirkungen und -modifikationen verwendet werden.

Synthese von Indenderivaten

Die Verbindung “this compound” wird zur Herstellung von Indenderivaten verwendet . Indenderivate sind im Bereich der organischen Chemie wichtig und finden Anwendung bei der Synthese von Pharmazeutika und Agrochemikalien.

Halogenaustauschreaktionen

Die Verbindung spielt eine wesentliche Rolle in Halogenaustauschreaktionen . Diese Reaktionen sind in der organischen Synthese grundlegend und ermöglichen den Austausch eines Halogenatoms gegen ein anderes.

Ligand in der Katalyse

“this compound” kann als Ligand in der Katalyse wirken . Liganden sind Ionen oder Moleküle, die an ein zentrales Metallatom binden, um einen Koordinationskomplex zu bilden. Diese Komplexe werden in der Katalyse verwendet, einem Prozess, der die Geschwindigkeit einer chemischen Reaktion erhöht.

Synthese anderer chemischer Verbindungen

Diese Verbindung kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet werden . Das Vorhandensein des Iodatoms macht es zu einem guten Kandidaten für verschiedene Substitutionsreaktionen.

Forschung und Entwicklung

“this compound” wird in Forschungs- und Entwicklungslaboren verwendet . Es kann in experimentellen Verfahren verwendet werden, um neue Reaktionen zu testen oder neue Verbindungen zu synthetisieren.

Wirkmechanismus

Target of Action

1-Ethyl-2-iodo-3-methylbenzene is a derivative of benzene, a cyclic hydrocarbon. The primary target of this compound is the benzene ring structure in organic molecules . The benzene ring is a key component in many biological molecules, including amino acids, nucleic acids, and lipids.

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (in this case, the iodine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene and its derivatives can undergo various reactions, including nitration, bromination, and conversion from the nitro group to an amine . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The compound is likely to have a high logP value, indicating it is lipophilic and can easily cross cell membranes . Its boiling point is around 118-120°C at 15 mmHg , suggesting it is volatile. Its water solubility is estimated to be low, which could affect its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Ethyl-2-iodo-3-methylbenzene. For instance, its volatility suggests it could evaporate under high temperatures . Its lipophilicity suggests it could accumulate in fatty tissues . Additionally, its stability and reactivity could be influenced by factors such as pH and the presence of other reactive species.

Eigenschaften

IUPAC Name |

1-ethyl-2-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSPENCTMKMGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370152 | |

| Record name | 1-ethyl-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175277-95-9 | |

| Record name | 1-ethyl-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

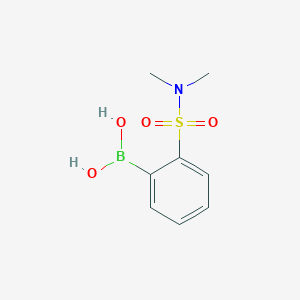

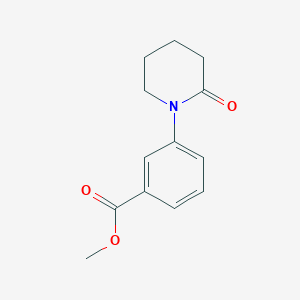

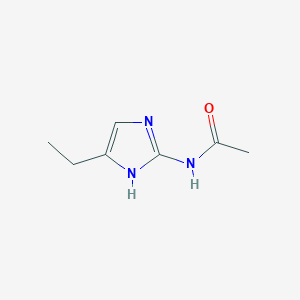

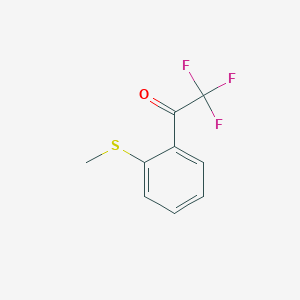

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)

![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)

![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)

![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)

![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)

![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)

![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)